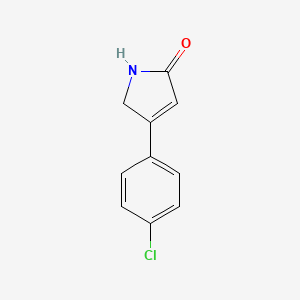

4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CDDO and belongs to the class of triterpenoids. It has been found to have several beneficial effects on the body, including anti-inflammatory and antioxidant properties.

Scientific Research Applications

Synthesis and Structural Characterization

A new pyrrole derivative, closely related to 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one, was synthesized and its structure characterized by various spectroscopic techniques and confirmed by X-ray diffraction. This study highlights the compound's potential in corrosion inhibition on steel surfaces, indicating its protective capabilities against material degradation (Louroubi et al., 2019).

Molecular Structure and Interaction Studies

Research on the structural properties of pyrrole derivatives reveals insights into electron delocalization and molecular interactions. Such studies contribute to understanding the foundational chemistry that underpins potential applications in materials science and molecular engineering (Castillo et al., 2013).

Spectroscopic Characterization and Chemical Reactivity

The spectroscopic characterization of Co(III) complexes with pyrrole derivatives, including 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one, provides insights into their chemical properties and potential reactivity. Such studies are crucial for applications in catalysis and material science (Amirnasr et al., 2001).

Photoluminescent Materials

The development of photoluminescent conjugated polymers incorporating pyrrole derivatives demonstrates the utility of these compounds in creating materials with specific optical properties. These materials hold promise for electronic applications due to their enhanced stability and photoluminescence (Beyerlein & Tieke, 2000).

Antimicrobial Activity

Derivatives of 1,5-diphenylpyrrole, structurally related to 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one, have been evaluated for their antimycobacterial activity. This research indicates the potential of such compounds in developing new treatments for bacterial infections, particularly tuberculosis (Biava et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pitolisant, are known to interact with histamine h3 receptors .

Mode of Action

It’s worth noting that pitolisant, a compound with a similar structure, acts as an antagonist and inverse agonist at the histamine h3 receptor . This interaction enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

Compounds with similar structures, such as paclobutrazol, are known to mediate changes in the levels of important plant hormones including the gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one. For instance, 4-CHLOROPHENYL PHENYL ETHER, a compound with a similar structure, is known to oxidize readily in air to form unstable peroxides .

properties

IUPAC Name |

3-(4-chlorophenyl)-1,2-dihydropyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-5H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUCSIXWFMBBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)